3-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride
Description
Historical Context and Development
The synthesis of chlorinated naphthalene derivatives emerged prominently in the mid-20th century, driven by their applications in agrochemicals and pharmaceuticals. Piperidine-based compounds gained attention in the 1970s–1980s for their neuropharmacological potential, with patents describing methods to functionalize the piperidine ring with aromatic systems. The specific compound 3-[(2,4-dichloro-1-naphthyl)oxy]piperidine hydrochloride represents a convergence of these trends, combining a dichloronaphthyl ether moiety with a piperidine backbone. Early synthetic routes for analogous compounds involved nucleophilic substitution reactions between chlorinated naphthols and piperidine derivatives under acidic conditions. Its development aligns with broader efforts to optimize lipophilicity and target engagement in central nervous system (CNS)-active agents.
Nomenclature and Classification
Systematic IUPAC Name
3-{2-[(2,4-Dichloronaphthalen-1-yl)oxy]ethyl}piperidine hydrochloride
Alternative Designations
- 3-(2-((2,4-Dichloronaphthalen-1-yl)oxy)ethyl)piperidine hydrochloride
- 1-Naphthalenol, 2,4-dichloro-, O-(2-(3-piperidinyl)ethyl) ether, hydrochloride
Structural Classifications
| Category | Description |
|---|---|
| Heterocyclic amine | Piperidine core (six-membered ring with one nitrogen atom) |
| Organochlorine | Two chlorine atoms on naphthalene ring |
| Ether | Oxygen-linked ethyl bridge between naphthyl and piperidine |
| Quaternary ammonium salt | Hydrochloride form enhances solubility |
SMILES Notation
ClC1=C(C2=C(C=CC=C2)Cl)OCCN3CCCC(C3)Cl.Cl
Registry Information and Identification Data
Key Identifiers
| Parameter | Value | Source |
|---|---|---|
| CAS Registry Number | 1219948-91-0 | |
| Molecular Formula | C₁₇H₂₀Cl₃NO | |
| Molecular Weight | 360.71 g/mol | |
| Purity (Commercial) | ≥95% |
Spectroscopic Data
Position in Chemical Taxonomies
Hierarchical Classification
- Organic Compounds
Functional Group Taxonomy
- Ethers : Ethyloxy bridge (C-O-C) connects naphthyl and piperidine.
- Amines : Tertiary amine in piperidine ring; quaternary ammonium in hydrochloride form.
Therapeutic Category
While excluded from safety/dosage discussions, structural analogs show:
- Antidepressant potential via serotonin/norepinephrine modulation.
- Antimicrobial activity against Gram-positive pathogens.
Properties
IUPAC Name |
3-(2,4-dichloronaphthalen-1-yl)oxypiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO.ClH/c16-13-8-14(17)15(12-6-2-1-5-11(12)13)19-10-4-3-7-18-9-10;/h1-2,5-6,8,10,18H,3-4,7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRGFUFVYGTZEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=C(C=C(C3=CC=CC=C32)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220032-66-5 | |
| Record name | Piperidine, 3-[(2,4-dichloro-1-naphthalenyl)oxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220032-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Step 1: Synthesis of 2,4-Dichloro-1-naphthol Derivative
The foundational step involves preparing the dichlorinated naphthol compound, which can be achieved through chlorination of 1,4-naphthoquinone or naphthol derivatives:
Step 2: Formation of the Oxyethyl Linker
The dichlorinated naphthol reacts with ethylene oxide to form the phenoxyethyl intermediate:
2,4-Dichloro-1-naphthol + Ethylene oxide → 2-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl} alcohol
Reaction conditions typically involve base catalysis (e.g., potassium carbonate) in solvents like ethanol or acetonitrile at reflux temperatures (around 80-100°C). This step yields the intermediate with high efficiency (~85-95%).
Step 3: Coupling with Piperidine
The phenoxyethyl alcohol is converted into the hydrochloride salt of the target compound via nucleophilic substitution with piperidine:
| Reaction Conditions | Reagents | Outcome & Yield |
|---|---|---|
| Reflux in ethanol with HCl | Piperidine, HCl | Formation of the hydrochloride salt, yields vary from 60-80% |
Alternatively, direct amination using coupling agents like triphosgene or phosphoryl chlorides can be employed to improve yields and selectivity.
Chlorination of Naphthoquinone Derivatives
Another route involves chlorination of pre-formed naphthoquinone compounds:
Post chlorination, the quinone can be reduced or further functionalized to introduce the oxyethyl linker and piperidine moiety.
Green and Eco-Friendly Approaches
Recent research emphasizes environmentally benign methods:
Tandon et al. demonstrated the use of water as a solvent for synthesizing oxygen-containing naphthoquinones, which can be adapted for the target compound.
Final Conversion to Hydrochloride Salt
The last step involves converting the free base or neutral molecule into its hydrochloride salt:
| Method | Reagents & Conditions | Notes |
|---|---|---|
| Direct acidification | HCl gas or concentrated HCl in ethanol | Yields the hydrochloride salt with high purity |
| Crystallization from solvents | Ethanol, methanol, or acetonitrile | Ensures high purity and crystalline form |
Research Findings and Data Summary
Notes and Considerations
- Reaction Optimization: Chlorination conditions must be carefully controlled to prevent over-chlorination or side reactions.
- Purification: Recrystallization from suitable solvents like ethanol or acetonitrile is essential to obtain high-purity products.
- Safety: Handling chlorine gas requires proper ventilation and safety protocols to avoid toxicity and pollution.
- Scale-up: Continuous flow reactors and eco-friendly solvents are recommended for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced naphthyl derivatives.
Substitution: The chlorine atoms on the naphthyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Reduced naphthyl derivatives.
Substitution: Substituted naphthyl derivatives with various functional groups.
Scientific Research Applications
3-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Similarities and Substituent Effects
Piperidine derivatives vary widely in substituent groups, which critically influence their physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Observations :
- Substituent Bulkiness : The naphthyloxy group in the target compound is bulkier than diphenylmethoxy () or benzyloxy substituents (), likely increasing lipophilicity and affecting membrane permeability.
- Halogen Effects : Chlorine and fluorine atoms in analogs (e.g., ) enhance metabolic stability and binding affinity to hydrophobic enzyme pockets. The dichloro-naphthyl group in the target compound may amplify these effects.
Molecular Weight and Physicochemical Properties
- Higher Molecular Weight Derivatives : Paroxetine Hydrochloride (365.83 g/mol, ) and 4-(Diphenylmethoxy)piperidine Hydrochloride (303.83 g/mol, ) exhibit reduced solubility, a trend likely shared by the target compound due to its naphthyl group.
Biological Activity
3-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride, a synthetic organic compound, has gained attention in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound is characterized by its molecular formula and a molecular weight of approximately 290.64 g/mol. It features a piperidine ring linked to a 2,4-dichloro-1-naphthyl group through an ether bond. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications in biological research.
Research indicates that this compound may act through several mechanisms:
- Neurotransmitter Modulation : Similar compounds have shown efficacy in targeting dopamine receptors, suggesting a potential role in treating neurological disorders.
- Antitumor Activity : Investigations have identified this compound as a candidate for antitumor therapy, possibly through the induction of apoptosis in cancer cells .
- Anti-inflammatory Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation.
Antitumor Activity
A study evaluating the antitumor potential of piperidine derivatives found that this compound demonstrated significant cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis was highlighted as a key mechanism contributing to its anticancer properties.
Antimicrobial Effects
The compound has also been assessed for its antimicrobial activity. In vitro studies indicate that it possesses broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be comparable to established antibiotics, indicating its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
To better understand the unique biological activities of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-[(2,4-Dichloro-1-naphthyl)oxy]pyrrolidine hydrochloride | Pyrrolidine ring instead of piperidine | Different biological activities due to ring strain differences |
| 4-(2,4-Dichlorophenoxy)piperidine | Similar naphthyl ether linkage | Variation in receptor binding affinities |
| N-(2,4-Dichlorophenyl)-N'-(piperidin-1-yl)urea | Urea linkage instead of ether | Potentially different pharmacokinetics |
The structural differences among these compounds can significantly influence their biological activities and therapeutic potentials.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of this compound:
- Antitumor Efficacy : In a study involving human adenocarcinoma cell lines, this compound exhibited an IC50 value indicative of potent antitumor activity. The mechanism was linked to the activation of apoptotic pathways.
- Neuropharmacological Effects : Another investigation utilized behavioral assays in animal models to assess the impact on neurotransmitter systems. Results indicated modulation of dopamine signaling pathways, suggesting therapeutic potential for neurodegenerative conditions.
- Anti-inflammatory Studies : A recent study evaluated the anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages. The compound effectively reduced pro-inflammatory cytokine production, supporting its application in inflammatory disorders .
Q & A
Q. What are the recommended synthetic routes for 3-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between 2,4-dichloro-1-naphthol and a piperidine derivative under basic conditions (e.g., NaOH in dichlorethane). Optimizing reaction efficiency requires controlling stoichiometry (1:1.2 molar ratio of naphthol to piperidine), temperature (40–60°C), and reaction time (8–12 hours). Post-reaction purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for yield improvement .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%).
- NMR (¹H and ¹³C) to confirm substitution patterns (e.g., naphthyloxy protons at δ 7.5–8.2 ppm, piperidine ring protons at δ 1.5–3.5 ppm).
- Mass spectrometry (ESI-MS) for molecular ion verification (expected [M+H]⁺ ~387.3 m/z).
- Elemental analysis to validate stoichiometry (C, H, N, Cl) .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, safety goggles, and P95 respirator during powder handling .
- Ventilation : Use fume hoods to minimize inhalation risks.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite), collect in sealed containers, and dispose as hazardous waste .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity and stability of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model reaction pathways (e.g., transition states for hydrolysis or photodegradation).
- Molecular Dynamics (MD) : Simulate interactions in solvent systems (e.g., DMSO/water) to predict solubility and aggregation behavior.
- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing Cl groups) with biological activity using datasets from PubChem or ChEMBL .
Q. What strategies resolve contradictions in reported toxicity data for structurally similar piperidine derivatives?
- Methodological Answer :
- Meta-Analysis : Aggregate data from OECD-compliant studies (e.g., acute oral toxicity in rodents, Ames test for mutagenicity).
- Dose-Response Studies : Conduct in vitro assays (HepG2 cells, IC₅₀ determination) to clarify discrepancies in cytotoxicity thresholds.
- Metabolite Profiling : Use LC-MS/MS to identify reactive intermediates (e.g., naphthoquinones) that may explain variations in toxicity .
Q. How can researchers design experiments to investigate the compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., JAK2, EGFR) via docking studies (AutoDock Vina).
- Assay Design :
- Biochemical Assays : Measure IC₅₀ using fluorescence polarization (ADP-Glo™ Kinase Assay).
- Cellular Validation : Test antiproliferative effects in cancer cell lines (e.g., MCF-7, A549) with/without kinase overexpression.
- Selectivity Screening : Profile against a panel of 50+ kinases (Eurofins KinaseProfiler™) to assess off-target risks .
Q. What advanced techniques validate the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to pH extremes (1.2 HCl, 8.0 NaOH), UV light (254 nm), and heat (40°C/75% RH) for 14 days. Monitor degradation via UPLC-PDA.
- Plasma Stability Assay : Incubate with human plasma (37°C, 24 hours) and quantify parent compound using LC-MS/MS.
- Crystallography : Solve crystal structures (X-ray or cryo-EM) to identify hydrolysis-prone motifs (e.g., ester or ether linkages) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
